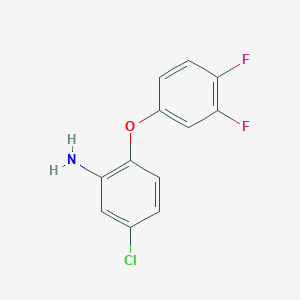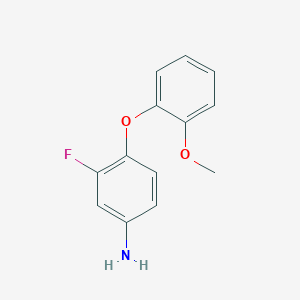
4-(2-フルオロフェノキシ)-2-メチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenoxy group attached to the aniline ring, which imparts unique chemical properties to the molecule
科学的研究の応用
4-(2-Fluorophenoxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The compound 4-(2-Fluorophenoxy)-2-methylaniline is structurally similar to Cyhalofop-butyl , a well-known aryloxyphenoxypropionate (AOPP) herbicide . The primary target of Cyhalofop-butyl is the enzyme acetyl-coenzyme A carboxylase (ACCase) in certain grasses . ACCase plays a crucial role in fatty acid biosynthesis .
Mode of Action
The compound interacts with its target, ACCase, by inhibiting its function . This inhibition disrupts the normal biosynthesis of fatty acids, which is essential for the growth and development of the plant .
Biochemical Pathways
The affected biochemical pathway is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency can have downstream effects on various other biological processes that rely on these fatty acids .
Pharmacokinetics
Based on its structural similarity to cyhalofop-butyl, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties . Cyhalofop-butyl is known to have low aqueous solubility and is non-volatile .
Result of Action
The result of the compound’s action is the inhibition of growth in certain grasses . By disrupting fatty acid biosynthesis, the compound prevents these plants from growing normally, which can eventually lead to their death .
Action Environment
The action of 4-(2-Fluorophenoxy)-2-methylaniline, like that of Cyhalofop-butyl, can be influenced by environmental factors . For example, the persistence of Cyhalofop-butyl in water systems can vary depending on local conditions . Additionally, the effectiveness of the compound can be affected by the specific characteristics of the target plants, such as their stage of growth and the presence of resistance mechanisms .
生化学分析
Biochemical Properties
4-(2-Fluorophenoxy)-2-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration . The binding of 4-(2-Fluorophenoxy)-2-methylaniline to c-Met kinase inhibits its activity, thereby affecting downstream signaling pathways. Additionally, this compound has shown potential interactions with other biomolecules, including various proteins involved in cell signaling and metabolic processes .
Cellular Effects
The effects of 4-(2-Fluorophenoxy)-2-methylaniline on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as MCF-7 and A549, 4-(2-Fluorophenoxy)-2-methylaniline exhibits antiproliferative and antimigratory properties . This compound induces apoptosis and cell cycle arrest, leading to a decrease in cell viability and proliferation. Furthermore, it affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Fluorophenoxy)-2-methylaniline involves its binding interactions with biomolecules and subsequent inhibition or activation of enzymes. This compound binds to the active site of c-Met kinase, inhibiting its autophosphorylation and downstream signaling . Additionally, 4-(2-Fluorophenoxy)-2-methylaniline has been shown to interact with other proteins involved in cell signaling, leading to changes in gene expression and cellular responses . These interactions result in the modulation of various cellular processes, including proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Fluorophenoxy)-2-methylaniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Fluorophenoxy)-2-methylaniline remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which could contribute to the observed effects over time .
Dosage Effects in Animal Models
The effects of 4-(2-Fluorophenoxy)-2-methylaniline vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and metastasis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-(2-Fluorophenoxy)-2-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may exhibit different biological activities . The involvement of cytochrome P450 enzymes in the metabolism of 4-(2-Fluorophenoxy)-2-methylaniline has been reported, indicating its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-(2-Fluorophenoxy)-2-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes through active and passive transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, binding proteins may facilitate the distribution of 4-(2-Fluorophenoxy)-2-methylaniline within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 4-(2-Fluorophenoxy)-2-methylaniline plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 4-(2-Fluorophenoxy)-2-methylaniline to specific organelles, where it exerts its effects on cellular processes . The localization of this compound within subcellular compartments is essential for understanding its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluorophenol with 4-chloro-2-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
化学反応の分析
Types of Reactions
4-(2-Fluorophenoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
類似化合物との比較
Similar Compounds
4-(2-Fluorophenoxy)quinoline: This compound also features a fluorophenoxy group and has been studied for its kinase inhibitory activity.
4-(2-Fluorophenoxy)pyridine:
Uniqueness
4-(2-Fluorophenoxy)-2-methylaniline is unique due to the presence of both the fluorophenoxy and aniline moieties, which confer distinct chemical properties
特性
IUPAC Name |
4-(2-fluorophenoxy)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWIIFHXQFNOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)





![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)




![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)


